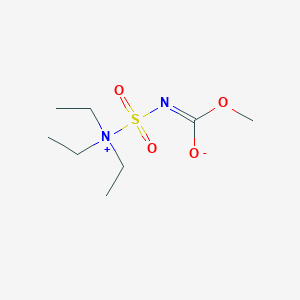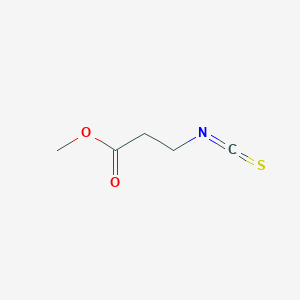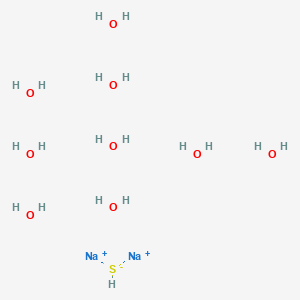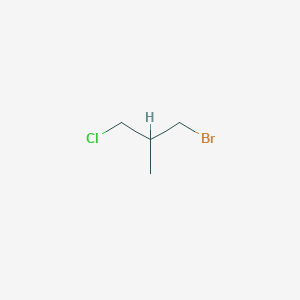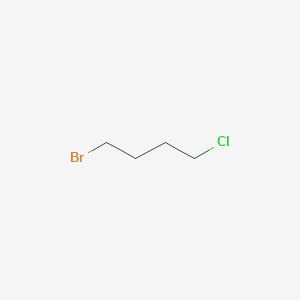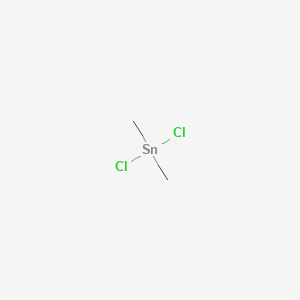
Dimethylzinn-dichlorid
Übersicht
Beschreibung
Dimethyltin dichloride, also known as dimethyltin dichloride, is an organotin compound with the chemical formula (CH₃)₂SnCl₂. It is a colorless crystalline solid that is slightly soluble in water and more soluble in organic solvents. This compound is primarily used as a precursor in the synthesis of other organotin compounds and as a catalyst in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
Dimethyltin dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is used in the study of organotin compounds’ effects on biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as an anticancer agent.
Wirkmechanismus
Target of Action
Dimethyltin dichloride, also known as Dichlorodimethylstannane, is an organotin compound Organotin compounds are known to interact with various biological molecules such as dna, rna, proteins, and lipids due to their positive charge .
Mode of Action
It has been observed that at low concentrations (up to 5 mm), dimethyltin dichloride binds to the phosphate groups of dna in an exothermic step and had no significant effect on double-strand dna stability . At higher concentrations (more than 9 mM), it causes considerable destabilization of DNA associated with the formation of a partially unfolded intermediate .
Biochemical Pathways
The interaction of this compound with dna suggests that it may influence the processes of dna replication, transcription, and messenger rna translation .
Pharmacokinetics
The toxicokinetics of this compound have been evaluated .
Result of Action
It has been observed that this compound can cause the denaturation of dna at high concentrations .
Action Environment
The action, efficacy, and stability of Dimethyltin dichloride can be influenced by various environmental factors. For instance, the compound’s interaction with DNA and its resulting effects can be influenced by the temperature .
Biochemische Analyse
Biochemical Properties
Dimethyltin dichloride can interact with various biomolecules. It has been found to bind to DNA at high concentrations, interacting directly via electrostatic, covalent, and hydrophobic forces . This interaction can lead to the denaturation of the DNA molecule .
Cellular Effects
Dimethyltin dichloride has been observed to induce neurobehavioral changes in animal models . Both Dimethyltin dichloride and Trimethyltin exposure in rats significantly lowered the blood potassium level .
Molecular Mechanism
It is known that it can bind to DNA and potentially interfere with its structure and function . This could potentially lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, Dimethyltin dichloride has been observed to denature DNA in a three-state manner over a concentration range of 6-16 mM . This indicates that the effects of this compound can change over time, potentially leading to long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of Dimethyltin dichloride have been observed to vary with dosage . Neurobehavioral changes were observed in rats and mice treated with either Dimethyltin dichloride or Trimethyltin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyltin dichloride can be synthesized through the reaction of dimethyltin oxide with hydrochloric acid. The reaction proceeds as follows:
(CH3)2SnO+2HCl→(CH3)2SnCl2+H2O
This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, dichlorodimethylstannane is produced by the direct chlorination of dimethyltin. This method involves the reaction of dimethyltin with chlorine gas:
(CH3)2Sn+Cl2→(CH3)2SnCl2
This process is conducted in a controlled environment to manage the reactivity of chlorine gas and to ensure the safety and efficiency of the production .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyltin dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other groups.
Reduction Reactions: It can be reduced to form dimethyltin hydride.
Oxidation Reactions: It can be oxidized to form dimethyltin oxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides and amines. These reactions are typically carried out in organic solvents such as ethanol or toluene.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide are used under controlled conditions to prevent over-oxidation.
Major Products Formed
Substitution Reactions: Products include dimethyltin alkoxides and dimethyltin amines.
Reduction Reactions: The major product is dimethyltin hydride.
Oxidation Reactions: The major product is dimethyltin oxide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin dichloride: Similar in structure but with butyl groups instead of methyl groups.
Diphenyltin dichloride: Similar in structure but with phenyl groups instead of methyl groups.
Trimethyltin chloride: Similar but with three methyl groups and one chlorine atom.
Uniqueness
Dimethyltin dichloride is unique due to its specific reactivity and stability, making it particularly useful as a catalyst and precursor in the synthesis of other organotin compounds. Its relatively simple structure and ease of handling also contribute to its widespread use in various applications .
Eigenschaften
IUPAC Name |
dichloro(dimethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.2ClH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKGKUDPKRTKLJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027304 | |
| Record name | Dimethyltin dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Produced as a solid or aqueous solution; [ECHA - Proposal for Harmonised Classification and Labelling] White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Stannane, dichlorodimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyltin dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20630 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.2 [mmHg] | |
| Record name | Dimethyltin dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20630 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
753-73-1 | |
| Record name | Dimethyltin dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=753-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyltin dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000753731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyltin dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, dichlorodimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyltin dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyltin dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLTIN DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K42FNK7A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


